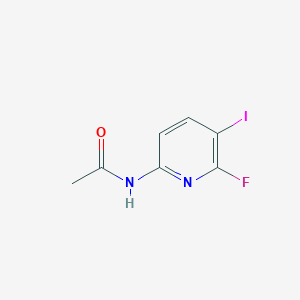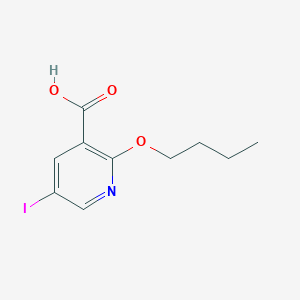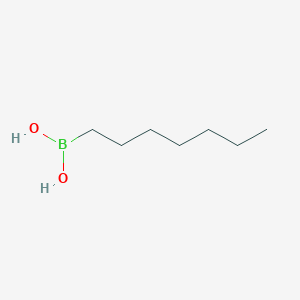
庚基硼酸
描述
Heptylboronic acid is a type of boronic acid with the molecular formula C7H17BO2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Molecular Structure Analysis
The molecular structure of Heptylboronic acid is represented by the InChI code 1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 . It has a molecular weight of 144.02 .Chemical Reactions Analysis
Boronic acids, including Heptylboronic acid, have been found to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications . Boronic acids can also be used in cross-coupling reactions .Physical And Chemical Properties Analysis
Heptylboronic acid has physical and chemical properties that make it useful in various applications . It is a solid at room temperature . The storage temperature is under -20C in an inert atmosphere .科学研究应用
Boronic acids, including Heptylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the fields where they are applied:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
-
Therapeutics Development
-
Chemical Biology and Supramolecular Chemistry
-
Cross-Coupling Reactions, Catalysis, Medicinal Chemistry, Polymer or Optoelectronics Materials
-
Synthetic Receptors for Low Molecular Compounds
-
Cell Labelling
-
Building Materials for Microparticles
-
Histone Deacetylases (HDAC) Inhibitors
- Another interesting application of boronic acid derivatives in cancer therapy is through the design of histone deacetylases (HDAC) inhibitors .
- These inhibitors are associated with inhibition of cell growth, stimulation of terminal differentiation in tumor cells, and can even prevent malignant tumors formation .
-
Boron-Containing Compounds in Medicinal Chemistry
- The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade .
- The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
-
Synthetic Receptors for Low Molecular Compounds
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Polymers for the Controlled Release of Insulin
-
Cross-Coupling Reactions
-
Catalysis
-
Medicinal Chemistry
-
Polymer or Optoelectronics Materials
安全和危害
Heptylboronic acid is associated with certain safety hazards. It has been classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
未来方向
Boronic acids, including Heptylboronic acid, are increasingly being utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of Heptylboronic acid .
属性
IUPAC Name |
heptylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPHWYPXVFZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567679 | |
| Record name | Heptylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptylboronic acid | |
CAS RN |
28741-07-3 | |
| Record name | Heptylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



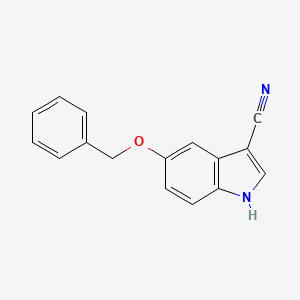
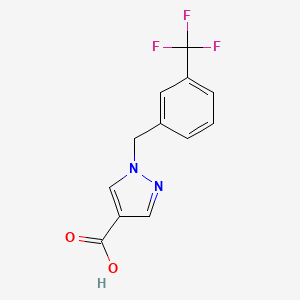
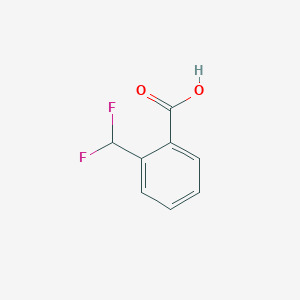
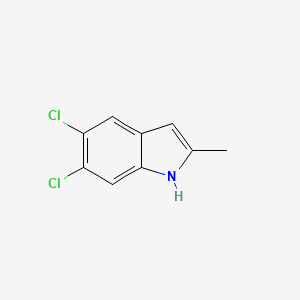
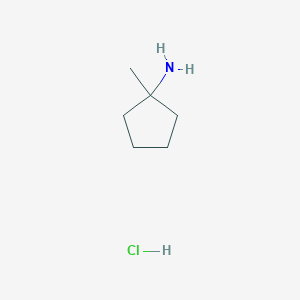
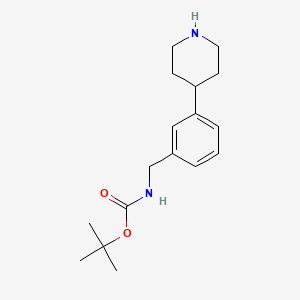
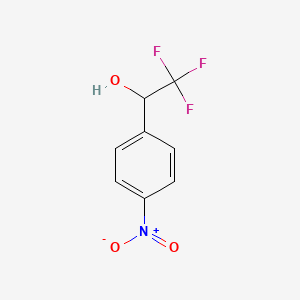
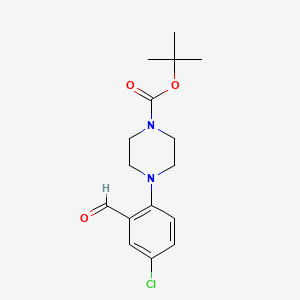
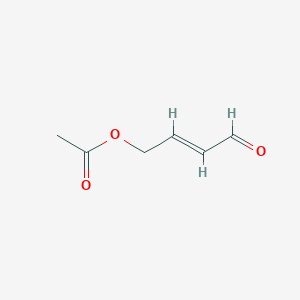
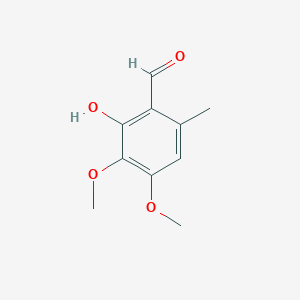
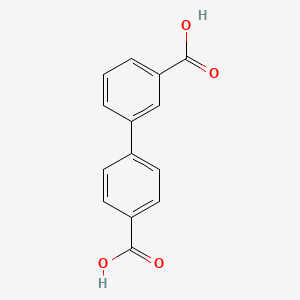
![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)
